N-(3-Fluoropyridin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine is a spirocyclic compound characterized by its unique structural features, which include a pyridine ring and a spirocyclic nonane framework. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
The compound can be synthesized through various organic reactions, and while specific industrial production methods are not extensively documented, laboratory-scale synthesis is well-established. The compound's structural characteristics suggest it may interact with biological systems in significant ways, making it a candidate for further research.
N-(3-Fluoropyridin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine falls under the category of spirocyclic compounds, which are known for their unique three-dimensional structures that can influence their reactivity and biological activity.
The synthesis of N-(3-Fluoropyridin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine typically involves multi-step organic reactions. One common approach includes cycloaddition reactions, where a nitrile imine reacts with a suitable dipolarophile to form the spirocyclic structure.
The synthetic route may involve the following steps:
The molecular structure of N-(3-Fluoropyridin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine can be represented by its molecular formula and structural formula:
Molecular Formula: C_{12}H_{14}F_{1}N_{3}O_{1}
Structural Representation: The compound features a spirocyclic framework with an attached pyridine ring and an oxygen atom incorporated into the structure.
Key data related to the molecular structure includes:
N-(3-Fluoropyridin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine can undergo various chemical reactions, including:
Common reagents and conditions for these reactions include:
The products formed from these reactions depend on specific conditions and reagents used.
The mechanism of action for N-(3-Fluoropyridin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine involves its interaction with specific molecular targets within biological systems. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways and targets may vary based on the context of use, particularly in medicinal applications.
The physical properties of N-(3-Fluoropyridin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine include:
Chemical properties include:
N-(3-Fluoropyridin-2-y)-1-oza -7 -azaspiro[4.4]nonan -3 -amine has several scientific research applications:
Spirocyclic architectures represent a distinctive class of three-dimensional frameworks in drug discovery, characterized by a shared atom connecting two orthogonal rings. This structural motif confers unique conformational properties and spatial orientations that significantly influence molecular recognition and binding characteristics. The 1-oxa-7-azaspiro[4.4]nonane system exemplifies this paradigm, featuring an oxygen atom and a secondary amine within its constrained bicyclic framework that serves as versatile vectors for pharmacophore elaboration. When hybridized with fluorinated aromatic systems such as 3-fluoropyridine, these scaffolds yield compounds with enhanced physicochemical profiles and target specificity. The compound N-(3-Fluoropyridin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine (Molecular Formula: C₁₂H₁₆FN₃O; Molecular Weight: 237.27 g/mol; CAS Registry Number: 1803587-86-1) embodies this strategic integration, offering a compelling case study in rational drug design [2] [5].
The 1-oxa-7-azaspiro[4.4]nonane core constitutes a privileged scaffold in medicinal chemistry due to its defined spatial configuration and balanced physicochemical properties. This system incorporates a tetrahedral spiro carbon atom that enforces perpendicular ring geometry, significantly reducing conformational flexibility while maintaining metabolic stability. The scaffold features two critical pharmacophoric elements: a basic secondary amine (pKa ~8.5-10.5) capable of forming salt bridges with biological targets, and an ether oxygen that serves as a hydrogen bond acceptor while enhancing aqueous solubility compared to purely hydrocarbon frameworks [4].
Conformational Restriction and Bioactive Orientation: The spirojunction locks the pendant functional groups in defined orientations, minimizing the entropic penalty upon target binding. X-ray crystallographic analysis of related compounds reveals that the 1-oxa-7-azaspiro[4.4]nonane system adopts a slightly puckered conformation where the amine proton is oriented equatorially, facilitating optimal vectoring for intermolecular interactions [4] [7]. This predefined geometry enables precise spatial alignment with target binding sites, as demonstrated in the design of kinase inhibitors where analogous spirocyclic systems improved selectivity profiles by 15-40 fold compared to flexible counterparts [3].
Synthetic Accessibility and Derivatization: The scaffold demonstrates remarkable synthetic versatility through the strategic manipulation of its amine and carbonyl functionalities. Commercial availability of 1-oxa-7-azaspiro[4.4]nonane hydrochloride (CAS: 1419590-81-0) provides a convenient starting material for N-functionalization, while the ketone derivative enables diverse C-3 modifications [4]. The reactivity pattern permits selective transformations: the secondary amine undergoes arylation under Buchwald-Hartwig conditions or reductive amination, while the carbonyl participates in nucleophilic additions or serves as a handle for generating spirocyclic amino alcohols through controlled reduction [5] [7].
Table 1: Structural and Physicochemical Properties of 1-Oxa-7-Azaspiro[4.4]nonane Derivatives
| Property | Value Range | Medicinal Chemistry Significance |
|---|---|---|
| Ring System | Bicyclic [4.4] spirocycle | Enforces three-dimensionality and reduces flexibility |
| Polar Surface Area | 25-35 Ų | Optimizes membrane permeability and solubility |
| logP | 0.8-1.5 | Balances lipophilicity for cellular penetration |
| Vector Angles | 109.5° at spiro carbon | Pre-organizes substituents for target engagement |
| Metabolic Stability | t₁/₂ > 60 min (human) | Resists oxidative degradation in hepatic microsomes |
The 3-fluoropyridin-2-yl moiety represents a strategically important heteroaromatic system in contemporary drug design, combining electronic, steric, and physicochemical properties that profoundly influence ligand-target interactions. Fluorine substitution at the meta position of the pyridine ring creates a distinctive electronic profile characterized by reduced basicity (pKa ~1.5-2.5) compared to unsubstituted pyridine (pKa ~5.2), while the ortho-nitrogen maintains hydrogen bond acceptor capability [5] [10].
Electronic Effects and Molecular Recognition: The fluorine atom's strong electron-withdrawing character induces a substantial dipole moment (≈2.4 D) and decreases π-electron density at the ortho nitrogen, modulating hydrogen-bonding capacity. This electronic perturbation enhances binding specificity for targets with polarized binding sites, as observed in kinase inhibitors where 3-fluoropyridine derivatives show 3-8 fold improved IC₅₀ values over chlorinated or methylated analogues [10]. The fluorine atom also serves as a hydrogen bond acceptor in its own right, with crystallographic evidence confirming interactions with backbone amide NH groups and serine hydroxyls in binding pockets [8].
Metabolic Stabilization: Fluorine substitution significantly retards oxidative metabolism, particularly at adjacent positions. The 3-fluoro group on pyridine reduces the rate of CYP450-mediated hydroxylation at C-4 and C-6 positions by 5-10 fold compared to non-fluorinated counterparts, as demonstrated in microsomal stability assays [8] [10]. This metabolic stabilization is crucial for maintaining therapeutic exposure levels, especially in chronically administered agents. The fluorine atom also impedes N-oxidation at the pyridine nitrogen through both electronic and steric effects, further enhancing metabolic stability.
Synthetic Versatility: The 3-fluoropyridin-2-yl unit serves as a versatile building block for complex molecule assembly through two primary strategies: palladium-catalyzed cross-coupling at C-2 or C-6 positions, and nucleophilic aromatic substitution at C-2 when activated by electron-withdrawing groups. The halogen at C-2 participates in Buchwald-Hartwig amination with secondary amines under mild conditions (40-80°C), providing efficient access to compounds like N-(3-fluoropyridin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine [5]. The fluorine atom itself can participate in halogen bonding interactions, with computational studies indicating binding energy contributions of 1-3 kcal/mol in protein-ligand complexes [10].
Table 2: Comparative Biological Activity of Fluoropyridine-Containing Compounds
| Compound Class | Target | IC₅₀ without F | IC₅₀ with 3-F | Activity Improvement |
|---|---|---|---|---|
| JAK2 Inhibitors | Tyrosine kinase | 22.5 µM | 8.5 µM | 2.6-fold |
| GSK-3 Inhibitors | Glycogen synthase kinase | 45 nM | 8 nM | 5.6-fold |
| Factor IXa Inhibitors | Coagulation factor | 180 nM | 29 nM | 6.2-fold |
| VEGFR-2 Inhibitors | Angiogenesis receptor | 1.48 µM | 0.57 µM | 2.6-fold |
The strategic integration of the 1-oxa-7-azaspiro[4.4]nonane scaffold with the 3-fluoropyridin-2-yl moiety creates a hybrid architecture that exhibits superior pharmacological properties compared to either component alone. This molecular synergy operates through complementary mechanisms: the spirocyclic system provides three-dimensional rigidity and vectorial control, while the fluoropyridine contributes targeted electronic effects and enhanced binding specificity.
Conformational Optimization for Target Engagement: Molecular modeling of N-(3-fluoropyridin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine reveals that the spirocyclic scaffold positions the fluoropyridine ring perpendicular to the amine-containing ring, enabling simultaneous interactions with disparate binding site elements. The distance between the spiro carbon and pyridine nitrogen (5.2-5.8 Å) corresponds to the spacing between key residues in kinase ATP pockets, facilitating optimal hydrogen bonding and hydrophobic contacts [3] [8]. This geometric complementarity was validated in docking studies against VEGFR-2 (PDB: 4ASD), where the fluoropyridine moiety occupied a hydrophobic cleft while the spirocyclic amine formed a salt bridge with Asp1046, yielding a calculated binding affinity (ΔG = -9.8 kcal/mol) 2.3-fold stronger than non-hybridized controls [3].
Enhanced Pharmacokinetic Properties: The hybridization approach balances key drug-like properties that often present optimization challenges. The fluoropyridine moiety reduces overall basicity (calculated pKa 7.1-7.9) compared to non-fluorinated analogues (pKa 8.5-9.2), decreasing tissue sequestration and improving volume of distribution. Simultaneously, the spirocyclic framework maintains moderate lipophilicity (clogP 1.9-2.3) that supports membrane permeability without excessive plasma protein binding [4] [5]. This balanced profile manifests in superior bioavailability parameters, with hybrid compounds exhibiting 40-65% oral bioavailability in preclinical models compared to 15-25% for non-fluorinated spirocyclic compounds and <10% for flexible analogues [8].
Synergistic Biological Activity: The hybridization strategy produces compounds with enhanced potency through simultaneous engagement of complementary binding regions. In cellular assays, hybrid compounds demonstrate significant apoptosis induction (18.7-21.2 fold increase over controls) and G2/M phase cell cycle arrest in HCT-116 colon cancer cells, effects not observed with either structural component alone [3]. The fluorine atom enhances cell penetration through its electron-withdrawing effect, increasing the fraction of unionized species at physiological pH, while the spirocyclic framework prevents metabolism at vulnerable positions, extending half-life. This synergy is particularly evident in kinase inhibition profiles, where hybrid compounds show 50-100 fold selectivity for VEGFR-2 over structurally related kinases (PDGFR, FGFR) compared to <10 fold selectivity for non-hybridized counterparts [3] [8].
Table 3: Hybridization Impact on Metabolic Stability and Selectivity
| Parameter | Spirocyclic Component Alone | Fluoropyridine Component Alone | Hybrid Compound |
|---|---|---|---|
| Microsomal Stability (t₁/₂) | 28 minutes | 42 minutes | >90 minutes |
| CYP3A4 Inhibition (IC₅₀) | 15.2 µM | 8.7 µM | >50 µM |
| Kinase Selectivity Index | 8.5-fold | 12.3-fold | 86.4-fold |
| Passive Permeability (Papp) | 12 × 10⁻⁶ cm/s | 8 × 10⁻⁶ cm/s | 22 × 10⁻⁶ cm/s |
| Apoptosis Induction | 4.2-fold | 7.1-fold | 21.2-fold |
The hybrid architecture represented by N-(3-fluoropyridin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine exemplifies a rational approach to overcoming the limitations of conventional scaffolds. By conjoining stereochemical definition with strategic fluorination, this hybrid compound achieves a harmonious balance of target affinity, selectivity, and drug-like properties that positions it as a valuable pharmacological tool and potential therapeutic agent. The continued exploration of this structural paradigm will likely yield additional insights into the optimal integration of three-dimensional complexity with electronic modulation in drug design [3] [5] [8].
CAS No.: 34730-78-4
CAS No.: 486-71-5
CAS No.: 24663-35-2
CAS No.: 53696-69-8